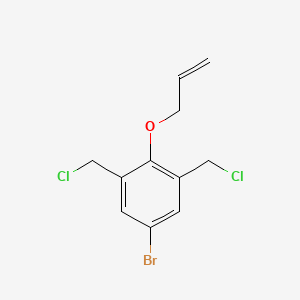
Benzene, 5-bromo-1,3-bis(chloromethyl)-2-(2-propenyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 5-bromo-1,3-bis(chloromethyl)-2-(2-propenyloxy)-: is an organic compound that belongs to the class of substituted benzenes. This compound features a benzene ring substituted with bromine, chloromethyl, and propenyloxy groups. Such compounds are often of interest in organic synthesis and various industrial applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 5-bromo-1,3-bis(chloromethyl)-2-(2-propenyloxy)- typically involves multi-step organic reactions. A possible synthetic route might include:
Bromination: Introduction of a bromine atom to the benzene ring.
Chloromethylation: Addition of chloromethyl groups to specific positions on the benzene ring.
Allylation: Introduction of the propenyloxy group through an allylation reaction.
Industrial Production Methods: Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkyl halides, or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various substituted benzenes.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as intermediates in organic synthesis.
- Studied for their reactivity and stability.
Biology:
- Potential applications in the development of bioactive molecules.
Medicine:
- Investigated for potential pharmaceutical applications.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 5-bromo-1,3-bis(chloromethyl)-2-(2-propenyloxy)- involves its interaction with molecular targets through various pathways. The specific pathways and targets depend on the context of its application, such as in chemical reactions or biological systems.
Comparación Con Compuestos Similares
Benzene, 1,3-bis(chloromethyl)-2-(2-propenyloxy)-: Lacks the bromine substituent.
Benzene, 5-bromo-1,3-dimethyl-2-(2-propenyloxy)-: Contains methyl groups instead of chloromethyl groups.
Uniqueness: The presence of bromine, chloromethyl, and propenyloxy groups in Benzene, 5-bromo-1,3-bis(chloromethyl)-2-(2-propenyloxy)- imparts unique chemical properties, making it distinct from other similar compounds.
Propiedades
Número CAS |
478951-94-9 |
|---|---|
Fórmula molecular |
C11H11BrCl2O |
Peso molecular |
310.01 g/mol |
Nombre IUPAC |
5-bromo-1,3-bis(chloromethyl)-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C11H11BrCl2O/c1-2-3-15-11-8(6-13)4-10(12)5-9(11)7-14/h2,4-5H,1,3,6-7H2 |
Clave InChI |
KAXIIZOKWKCQKT-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=C(C=C(C=C1CCl)Br)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


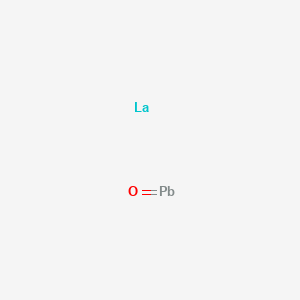
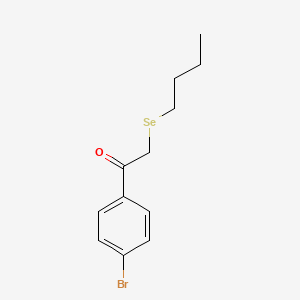
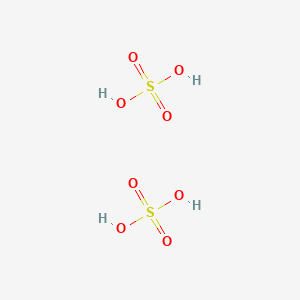
![Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)-](/img/structure/B14248912.png)
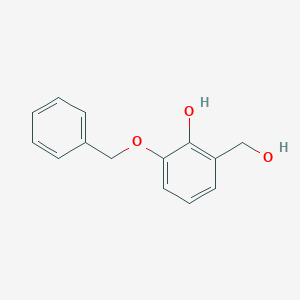
![4,5-Diphenyl-2-[4-(trifluoromethyl)phenyl]-1,2-thiazol-2-ium perchlorate](/img/structure/B14248917.png)
![[1,1'-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate](/img/structure/B14248919.png)
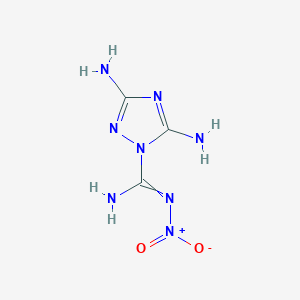

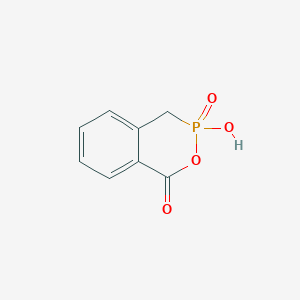
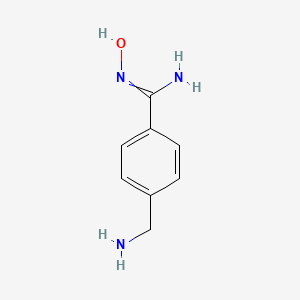
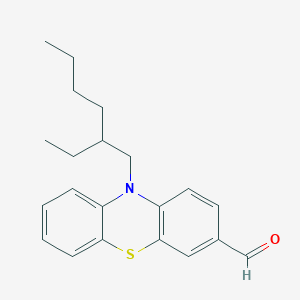
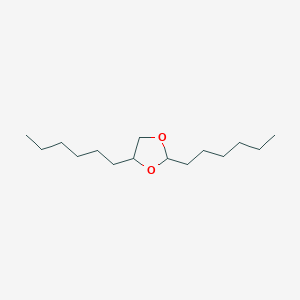
![6'-amino-4-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B14248956.png)
